molecular formula C16H12Cl2O2 B3180682 2-Chloro-1-[4-[4-(2-chloroacetyl)phenyl]phenyl]ethanone CAS No. 24860-53-5

2-Chloro-1-[4-[4-(2-chloroacetyl)phenyl]phenyl]ethanone

Cat. No.: B3180682
CAS No.: 24860-53-5
M. Wt: 307.2 g/mol
InChI Key: YOYXBIYTAIBMBT-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-[4-(2-chloroacetyl)phenyl]phenyl]ethanone is a chloro-substituted acetophenone derivative featuring a biphenyl backbone with a 2-chloroacetyl substituent on one phenyl ring. The chloroacetyl group (-CO-CH2-Cl) confers reactivity, enabling nucleophilic substitutions or coupling reactions, while the biphenyl moiety may enhance lipophilicity, influencing solubility and pharmacokinetic properties .

Properties

IUPAC Name

2-chloro-1-[4-[4-(2-chloroacetyl)phenyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O2/c17-9-15(19)13-5-1-11(2-6-13)12-3-7-14(8-4-12)16(20)10-18/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYXBIYTAIBMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)CCl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-[4-(2-chloroacetyl)phenyl]phenyl]ethanone can be achieved through several methods. One common method involves the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of an aluminum chloride catalyst . The reaction proceeds as follows:

C6H6+ClCH2COClAlCl3C6H5COCH2Cl+HCl\text{C}_6\text{H}_6 + \text{ClCH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COCH}_2\text{Cl} + \text{HCl} C6​H6​+ClCH2​COClAlCl3​​C6​H5​COCH2​Cl+HCl

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination of acetophenone vapor. This method is advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-[4-(2-chloroacetyl)phenyl]phenyl]ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: Reduction can yield alcohols or hydrocarbons.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of amides or thioethers.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Introduction to 2-Chloro-1-[4-[4-(2-chloroacetyl)phenyl]phenyl]ethanone

This compound, also known by its CAS number 1905-26-6, is a compound of significant interest in various fields of scientific research, particularly in organic chemistry and medicinal chemistry. Its unique structure, characterized by the presence of chloroacetyl and phenyl groups, lends it potential applications in pharmaceuticals and agrochemicals.

Basic Information

  • Molecular Formula : C16_{16}H12_{12}Cl2_{2}O2_{2}
  • Molecular Weight : 231.08 g/mol
  • Density : 1.318 g/cm³
  • Boiling Point : 386.8 °C
  • Flash Point : 163.5 °C

Medicinal Chemistry

This compound has been explored for its potential as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Case Study: Synthesis of Anticancer Agents

Research has indicated that derivatives of this compound could serve as precursors for developing new anticancer drugs. For instance, modifications to the chloroacetyl group have shown promise in enhancing cytotoxicity against cancer cell lines.

Agrochemical Development

The compound's chlorinated structure is advantageous in agrochemical formulations, where it may act as a herbicide or pesticide. The effectiveness of chlorinated compounds in disrupting biological pathways in pests makes them valuable in agricultural applications.

Case Study: Herbicidal Activity

Studies have reported on the herbicidal properties of related chloroacetyl compounds, suggesting that similar derivatives could be evaluated for efficacy against common agricultural weeds.

Material Science

In material science, the compound may be utilized as a building block for polymers or other materials with desired thermal and mechanical properties due to its stable chlorinated structure.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating chloroacetyl groups into polymer backbones can improve thermal stability and mechanical strength, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-[4-(2-chloroacetyl)phenyl]phenyl]ethanone involves its reactivity as an electrophile. The chloro group and the carbonyl group make the compound highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, allowing for comparative analysis:

2-Chloro-1-{4-[(methylsulfonyl)methyl]phenyl}ethanone ()
  • Molecular Formula : C10H11ClO3S
  • Key Features : Contains a methylsulfonylmethyl (-CH2-SO2-CH3) group instead of chloroacetyl.
  • Impact: The sulfonyl group is strongly electron-withdrawing, enhancing stability but reducing reactivity compared to the chloroacetyl group.
2-Chloro-1-(4-ethylphenyl)ethanone ()
  • Molecular Formula : C10H11ClO
  • Key Features : Simpler structure with an ethyl (-CH2CH3) substituent.
  • Impact : The ethyl group is electron-donating, increasing the electron density of the aromatic ring. This reduces electrophilic substitution reactivity compared to the target compound’s electron-deficient biphenyl system .
2-Chloro-1-[4-(dimethylamino)phenyl]ethanone ()
  • Molecular Formula: C10H12ClNO
  • Key Features: Dimethylamino (-N(CH3)2) group, which is electron-donating.
  • Impact : Activates the aromatic ring toward electrophilic substitution, contrasting with the deactivating effect of the chloroacetyl group. This compound may serve as a photosensitizer or catalyst .
2-Chloro-1-(2,4-dihydroxyphenyl)ethanone ()
  • Molecular Formula : C8H7ClO3
  • Key Features : Dihydroxy (-OH) groups on the phenyl ring.
  • Impact : High polarity due to hydroxyl groups, improving water solubility. The compound is synthesized via Hoesch or Fries reactions, similar to methods used for chloroacetyl derivatives .
1,1'-(1,3-Propanediyldi-4,1-phenylene)bis[2-chloro-]ethanone ()
  • Molecular Formula : C19H18Cl2O2
  • Key Features: Bis-chloroethanone linked by a propane chain.
  • Impact : The dual chloroacetyl groups enable cross-linking or polymerization reactions, offering utility in material science. Its higher molecular weight (349.2 g/mol) suggests lower volatility than the target compound .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility Trends
Target Compound* C16H12Cl2O2 307.18 Not reported Not reported Low (lipophilic biphenyl)
2-Chloro-1-{4-[(methylsulfonyl)methyl]phenyl}ethanone C10H11ClO3S 246.71 Not reported Not reported Moderate (polar sulfonyl)
2-Chloro-1-(4-ethylphenyl)ethanone C10H11ClO 182.65 Not reported Not reported Low (non-polar ethyl)
2-Chloro-1-[4-(dimethylamino)phenyl]ethanone C10H12ClNO 197.66 Not reported Not reported High (polar amino group)
2-Chloro-1-(2,4-dihydroxyphenyl)ethanone C8H7ClO3 186.59 Not reported Not reported High (hydroxyl groups)

*Hypothetical data inferred from structural analogs.

Biological Activity

2-Chloro-1-[4-[4-(2-chloroacetyl)phenyl]phenyl]ethanone, with the CAS number 1905-26-6, is a chemical compound characterized by its molecular formula C15H11Cl2OC_{15}H_{11}Cl_2O and a molecular weight of approximately 231.08 g/mol. This compound is recognized for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

PropertyValue
Molecular FormulaC15H11Cl2OC_{15}H_{11}Cl_2O
Molecular Weight231.08 g/mol
Density1.318 g/cm³
Boiling Point386.8 °C at 760 mmHg
Flash Point163.5 °C

The biological activity of this compound is primarily attributed to its reactivity as an electrophile. The presence of chloro and carbonyl groups enhances its electrophilic character, allowing it to participate in various nucleophilic substitution reactions. These reactions can lead to the formation of biologically active derivatives that may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi, which may be explored further with this compound through in vitro assays to assess its efficacy against pathogens .

Study on Structure-Activity Relationship (SAR)

A study conducted on related chloroacetophenone derivatives revealed that modifications in the substituents significantly influenced their biological activity. For example, the introduction of electron-withdrawing groups enhanced the cytotoxicity against certain cancer cell lines. This finding suggests that this compound could be optimized for improved biological activity through structural modifications .

Synthesis and Evaluation of Derivatives

In a synthetic route involving Friedel-Crafts acylation, researchers synthesized derivatives of chloroacetophenone and evaluated their biological activities. The derivatives exhibited varying degrees of effectiveness against cancer cells, indicating that similar approaches could be applied to this compound to discover novel therapeutic agents .

Summary of Biological Activities

Research indicates that compounds structurally similar to this compound possess:

  • Anticancer Properties : Potential for significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Promising efficacy against bacteria and fungi.
  • Anti-inflammatory Effects : Related compounds have shown potential in reducing inflammation markers.

Future Directions

Further research is necessary to fully elucidate the biological activities of this compound. Future studies should focus on:

  • In vitro and in vivo testing : To evaluate the compound's efficacy and safety profiles.
  • Mechanistic studies : To understand the pathways through which this compound exerts its effects.
  • Optimization of derivatives : To enhance potency and selectivity for specific biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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